An In-depth Technical Guide to the Synthesis and Characterization of 3-Azaspiro[5.5]undecane-2,4-dione
An In-depth Technical Guide to the Synthesis and Characterization of 3-Azaspiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the spirocyclic compound, 3-Azaspiro[5.5]undecane-2,4-dione. This document details a primary synthetic pathway, experimental protocols for its characterization, and a summary of its key physical and spectral properties. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
The most common and efficient method for the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione is the Bucherer-Bergs reaction, a multicomponent reaction that utilizes a ketone, a cyanide source, and ammonium carbonate.[1][2] In this specific synthesis, cyclohexanone serves as the ketone precursor.
The Bucherer-Bergs reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and hydrolysis yield the desired hydantoin-like structure, in this case, a spiro-glutarimide.[1]
Synthetic Pathway: The Bucherer-Bergs Reaction
The overall reaction for the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione from cyclohexanone is depicted below.
Caption: Synthetic pathway for 3-Azaspiro[5.5]undecane-2,4-dione.
Experimental Protocol: Bucherer-Bergs Synthesis
This protocol is a synthesized procedure based on the general principles of the Bucherer-Bergs reaction and troubleshooting guides for the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.[1][3]
Materials:
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Cyclohexanone
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Potassium cyanide (KCN) or Sodium cyanide (NaCN)
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Ammonium carbonate ((NH₄)₂CO₃)
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Ethanol or Water
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Hydrochloric acid (HCl)
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Deionized water
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Buchner funnel and filter paper
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Beakers and other standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, potassium cyanide, and ammonium carbonate. A common molar ratio of ketone to cyanide to ammonium carbonate is 1:2:4.[3] The reaction can be carried out in an aqueous or alcoholic solvent.[1]
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Reaction Conditions: Heat the reaction mixture to a temperature between 50-60°C with vigorous stirring.[3] The reaction is typically allowed to proceed for several hours (e.g., 6 hours) to ensure completion.[3] Maintaining a basic pH is crucial for the reaction to proceed efficiently.[3]
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the product.[1] Further cooling in an ice bath can maximize the precipitation of the crystalline product.[3]
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Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filtered product with a minimal amount of cold water to remove any remaining impurities.[3] The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[1]
Characterization of 3-Azaspiro[5.5]undecane-2,4-dione
A comprehensive characterization of the synthesized 3-Azaspiro[5.5]undecane-2,4-dione is essential to confirm its identity, purity, and structure. The following sections detail the key physical properties and spectral data for this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione.[4]
| Property | Value |
| IUPAC Name | 3-azaspiro[5.5]undecane-2,4-dione |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | Solid |
| SMILES | C1CCC2(CC1)CC(=O)NC(=O)C2 |
| InChIKey | FNIPRNMPSXNBDI-UHFFFAOYSA-N |
Spectroscopic Data
The structural elucidation of 3-Azaspiro[5.5]undecane-2,4-dione is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
Note: While a ¹³C NMR spectrum is available on PubChem, the specific chemical shifts and assignments are not explicitly listed in the provided search results.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
Note: Specific ¹H NMR data for 3-Azaspiro[5.5]undecane-2,4-dione was not found in the search results.
Experimental Conditions for NMR:
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Spectrometer: A standard NMR spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR is typically used.
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis.
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Standard: Tetramethylsilane (TMS) is used as an internal standard.
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, broad | N-H stretch |
| ~2930, ~2860 | Strong | C-H stretch (alkane) |
| ~1720, ~1680 | Strong | C=O stretch (imide) |
Note: The exact peak positions can vary slightly depending on the sample preparation method.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)
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Grinding: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.
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Mixing: The ground sample is mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
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Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.
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Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak
| m/z | Ion |
| 181.11 | [M]⁺ |
| 182.12 | [M+H]⁺ |
Note: The exact mass and isotopic distribution can be used to confirm the elemental composition of the molecule.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of 3-Azaspiro[5.5]undecane-2,4-dione.
Caption: General workflow for the synthesis of the target compound.
Caption: Workflow for the characterization of the synthesized compound.
